1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-5-3-4-15(12-17)21-19(23)20-14-6-8-16(9-7-14)22-11-10-18(13-22)25-2/h3-9,12,18H,10-11,13H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWJGDKLLBDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea typically involves the reaction of 3-methoxyphenyl isocyanate with 4-(3-methoxypyrrolidin-1-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the areas of antitumor and antimicrobial effects.
Antitumor Activity
Several studies have demonstrated the antiproliferative effects of similar urea derivatives against various cancer cell lines:
- Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth by interacting with protein targets associated with cancer cell proliferation.
- Case Studies :
Antimicrobial Activity
The compound has shown promise in antimicrobial assays:
- Mechanism of Action : The urea group is known to enhance the binding affinity to bacterial proteins, potentially disrupting their function.
- Case Studies :
- Research indicates that urea derivatives exhibit broad-spectrum antibacterial properties. For instance, compounds with structural similarities demonstrated Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of 1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea can be linked to its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Methoxy groups | Enhance lipophilicity and cellular uptake |
| Pyrrolidine ring | Increases interaction with target proteins |
Safety and Regulatory Status
As with many research compounds, safety assessments are crucial:
- The compound is intended for research purposes only and has not been approved for therapeutic use in humans or animals.
- Safety data sheets (SDS) should be consulted for handling precautions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The methoxy groups and urea moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Profiles
Key Observations:
- Methoxy vs.
- Pyrrolidinyl vs. Piperazine : The 3-methoxypyrrolidinyl group in the target compound may confer conformational rigidity versus the flexible piperazine in 9l/11l, affecting binding kinetics .
- Biological Activity : Urea derivatives with trifluoromethyl or chloro groups (e.g., SB705498) often target ion channels or proteases, whereas methoxy-rich compounds may favor kinases or GPCRs .
Structure-Activity Relationship (SAR) Insights
- Methoxy Positioning : 3-Methoxy on the phenyl ring (Target, 11l) is a common feature in urea-based inhibitors, likely optimizing steric and electronic interactions with target pockets .
- Heterocyclic Appendages : Thiazol-piperazine (9l, 11l) vs. pyrrolidinyl (Target): Thiazole rings may enhance π-π stacking, whereas pyrrolidine’s saturation could improve metabolic stability .
Biological Activity
1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea, a synthetic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Methoxy groups: Enhance lipophilicity and potentially influence receptor binding.
- Pyrrolidine moiety: May affect the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other urea derivatives which often target proteases and kinases.
- Receptor Modulation: Its structure suggests potential binding to neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that related urea derivatives can induce apoptosis in various cancer cell lines through mitochondrial pathways, suggesting a similar potential for this compound.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 10.8 | Inhibition of proliferation |
Neuroprotective Effects
The pyrrolidine component suggests neuroprotective properties, potentially through modulation of GABAergic activity. Research indicates that similar compounds can enhance GABA levels, thereby providing therapeutic effects in conditions like epilepsy and anxiety disorders.
Case Studies
-
Study on Anticancer Activity:
- A recent in vitro study evaluated the effects of the compound on breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.
-
Neuroprotective Research:
- Another study focused on the neuroprotective effects of pyrrolidine derivatives. The findings suggested that these compounds could increase neuronal survival under oxidative stress conditions, indicating a protective role against neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
